molecular formula C10H9N3O2 B2737509 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 209960-82-7

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2737509
CAS No.: 209960-82-7
M. Wt: 203.201
InChI Key: APTPDHYDWCSKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetylpyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow production systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction pathways can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-ylpyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Amino-2-pyridin-2-ylpyrazole-3-carboxylic acid: Contains an amino group instead of a methyl group.

    5-Methyl-2-pyridin-2-ylpyrazole-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both pyridine and pyrazole rings, along with a carboxylic acid group. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-6-8(10(14)15)13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPDHYDWCSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.